molecular formula C12H9F B1329890 3-Fluorobiphenyl CAS No. 2367-22-8

3-Fluorobiphenyl

Cat. No. B1329890
CAS RN: 2367-22-8
M. Wt: 172.2 g/mol
InChI Key: MRCAAFFMZODJBP-UHFFFAOYSA-N
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Description

3-Fluorobiphenyl is a compound that is part of a broader class of biphenyls with a fluorine atom attached to one of the phenyl rings. While the provided papers do not directly discuss 3-Fluorobiphenyl, they do provide insights into similar fluorinated aromatic compounds and their properties, which can be extrapolated to understand 3-Fluorobiphenyl.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves halogen exchange reactions, as seen in the preparation of 3-fluoro-4-hexylthiophene, where a bromine/fluorine exchange was utilized . Similarly, 3-Fluorobiphenyl could be synthesized through a halogen exchange reaction starting from a brominated biphenyl precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the influence of the fluorine atom on the electronic distribution within the molecule. For instance, in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the fluorine atom contributes to the stability of the molecule through hyper-conjugative interactions and charge delocalization . This suggests that in 3-Fluorobiphenyl, the fluorine atom would similarly affect the electronic structure and stability.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, often influenced by the electronegativity of the fluorine atom. For example, the presence of a fluorine atom in the molecule of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone affects its reactivity, making certain regions more prone to nucleophilic or electrophilic attack . 3-Fluorobiphenyl would likely exhibit similar reactivity patterns, with the fluorinated phenyl ring being a site for electrophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often distinct from their non-fluorinated counterparts. For instance, the introduction of fluorine into the biphenyl structure in liquid crystalline polymers significantly lowers the transition temperatures and broadens the temperature ranges of their mesophases . This indicates that 3-Fluorobiphenyl would also have altered physical properties due to the presence of the fluorine atom.

Scientific Research Applications

Synthesis and Characterization in Novel Compounds

  • 3-Fluorophenmetrazine (3-FPM) is an example of a phenylmorpholine designed to explore treatment options in areas like obesity and drug dependence. This compound, along with its isomers 2-FPM and 4-FPM, has been synthesized and characterized, demonstrating the flexibility of 3-fluorobiphenyl structures in medicinal chemistry (McLaughlin et al., 2017).

Photoredox Catalysis in Organic Chemistry

  • In photoredox catalysis, a domain crucial for synthesizing compounds in pharmaceuticals and agrochemicals, trifluoromethyl and difluoromethyl groups are key motifs. Compounds like 3-fluorobiphenyl are instrumental in these reactions, showcasing their importance in the development of new fluoromethylation protocols (Koike & Akita, 2016).

Tuning Electronic Properties of Polythiophenes

  • 3-Fluorobiphenyl derivatives, such as 3-Fluoro-4-hexylthiophene, are used to modify electronic properties in conjugated polythiophenes. This demonstrates the compound's role in fine-tuning electronic properties of materials used in electronic devices (Gohier et al., 2013).

Fluorescence Sensors and Fluorophores

  • Heteroatom-containing organic fluorophores, which include 3-fluorobiphenyl derivatives, are designed for applications like fluorescent pH sensors. They demonstrate the ability to switch emissions between different states, enabling their use in sensing applications (Yang et al., 2013).

Investigating Biodegradation of Fluorinated Compounds

  • Research on 3-fluorobiphenyl and its derivatives provides insights into the biodegradation pathways of fluorinated compounds, a crucial aspect in understanding environmental pollution and remediation strategies (Green et al., 1999).

Liquid Crystal Technology

  • Fluorinated biphenyl liquid crystals, which include 3-fluorobiphenyl derivatives, have shown potential in liquid crystal display technologies. These compounds exhibit desirable properties like low melting points and high clearing points, enhancing the performance of liquid crystal displays (Jiang et al., 2012).

properties

IUPAC Name

1-fluoro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCAAFFMZODJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178336
Record name 1,1'-Biphenyl, 3-fluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobiphenyl

CAS RN

2367-22-8
Record name 3-Fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3-fluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.27 g (70.2 mmol, 1 eq.) of 1-bromo-3-fluorobenzene and 44.7 g (210.5 mmol, 3 eq.) of K3PO4 are added to a solution of 12.83 g (105.3 mmol, 1.5 eq.) of phenylboronic acid in 200 ml of isopropanol. The mixture is stirred at room temperature for 4 hours. 0.0021 g (14.8 μmol, 0.0021 mol %) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is subsequently added, and the reaction mixture is stirred at room temperature for 20 hours, giving 3-fluorobiphenyl quantitatively.
Quantity
12.27 g
Type
reactant
Reaction Step One
Name
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
12.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
{Pd[P(C2F5)2O]2H}2(μ-Cl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
EC Miller, TL Fletcher, A Margreth, JA Miller - Cancer Research, 1962 - AACR
… 3-Fluorobiphenyl was prepared according to the method of Schiemann and Roselius (37), and it was acetylated in carbon disulfide with acetic anhydride and aluminum chloride (35) to …
Number of citations: 72 aacrjournals.org
AW Naser, AJ Al-Musawi, AA Fadhil… - International Journal of …, 2017 - researchgate.net
… INTRODUCTION: Flurbiprofen, a non-steroidal anti-inflammatory drugs (NSAIDs) is a phenyl alkanoic acid derivative 2-(3-fluorobiphenyl-4-yl) propanoic acid 1, which has an anti-…
Number of citations: 2 www.researchgate.net
HH Sutherland, A Rawas - Acta Crystallographica Section C: Crystal …, 1983 - scripts.iucr.org
… 3'-Fluorobiphenyl-4-carboxylic acid, C 13 H 9 FO 2 … The structure determination of 3'- fluorobiphenyl-4-carboxylic acid forms part of an investigation into liquid-crystal compounds and …
Number of citations: 4 scripts.iucr.org
GM Luthe, BG Schut, JE Aaseng - Chemosphere, 2009 - Elsevier
… 39-3′F (3n), 2,2′,3′,5-tetrachloro-3-fluorobiphenyl 44-3F (3o), 2,2′,4′,5-tetrachloro-3-fluorobiphenyl 49-3F (3p), 2,2′,5,5′-tetrachloro-3-fluorobiphenyl 52-3F (3q), 2,3′,4,5-…
Number of citations: 33 www.sciencedirect.com
H Glatt, E Anklam, LW Robertson - Mutation Research Letters, 1992 - Elsevier
… However, 3-fluorobiphenyl strongly enhanced the number of revertants with this strain, from … , from 64 to 211 revertants//~mole with 3-fluorobiphenyl, and from 49 to 75 revertants//.tmole …
Number of citations: 14 www.sciencedirect.com
MJ Shaw, HH Hyman, R Filler - Journal of the American Chemical …, 1969 - ACS Publications
… The conspicuous absence of 3-fluorobiphenyl agrees with the suggested mechanism. In eq 4 one would expect orthopara orientation by fluorine toward further electrophilic attack, …
Number of citations: 63 pubs.acs.org
K Wang, M Salamończyk, A Jákli, S Sprunt… - Liquid …, 2019 - Taylor & Francis
… Most of the 1-(3-fluorobiphenyl)-4-alkyl-[1,2,3]-triazole compounds exhibited a smectic A phase with relatively low transition temperatures compared to previously examined aryl-triazole-…
Number of citations: 4 www.tandfonline.com
L Duan, D Shi, P Chen, L Zhang, L Ren, X Chen… - Liquid …, 2017 - Taylor & Francis
ABSTRACT Series of laterally monofluorinated compounds, 2-(4ʹ-alkoxy-3-fluorobiphenyl-4-yl)-1H-benzimidazole derivatives (nPPF(3)Mx) bearing different substituents (H, CH 3 , NO …
Number of citations: 12 www.tandfonline.com
K Hu, P Chen, Q Weng, D Shi, R Chen, X Chen… - Liquid …, 2015 - Taylor & Francis
… the molecular dipole moments with lateral monofluorine substituent, improved mesophase stabilities were obtained for novel benzoxazole derivatives, 2-(4ʹ-alkoxy-3-fluorobiphenyl-4-yl…
Number of citations: 22 www.tandfonline.com
JP Stasch, A Knorr, C Hirth-Dietrich, T Krämer… - Arzneimittel …, 1997 - europepmc.org
These studies were designed to investigate the protective effects of the new angiotensin II receptors antagonist BAY 10-6734 (6-n-butyl-4-methoxycarbonyl-2-oxo-1 [(2'-(1H-tetrazol-5-yl)…
Number of citations: 18 europepmc.org

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